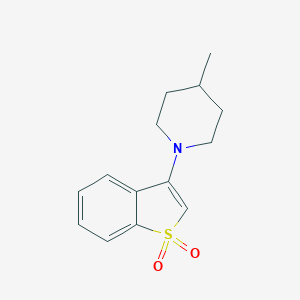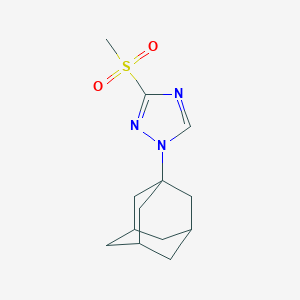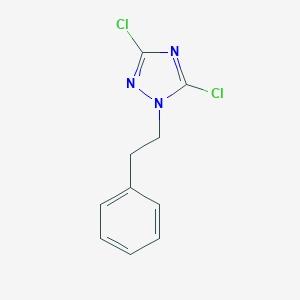
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose metabolism, reduced food intake, and reduced body weight. N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The advantages of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include its specificity for N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, its ability to improve glucose metabolism, and its potential therapeutic applications in various diseases. The limitations of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include the need for careful dosing due to potential side effects, the need for appropriate controls, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine-2-carboxylic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the desired compound. The final step involves the sulfonylation of the amine group with phenylsulfonyl chloride to form the final product.
科学研究应用
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. In obesity, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to reduce food intake and body weight. In cancer, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to inhibit tumor growth and metastasis.
属性
产品名称 |
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide |
|---|---|
分子式 |
C19H22N2O3S |
分子量 |
358.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-16(12-14)20-19(22)18-9-6-10-21(18)25(23,24)17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,20,22) |
InChI 键 |
YJBGFQBUJCCQKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)





![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
